molecular formula C23H18FN5O B2928450 N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251614-12-6

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2928450
CAS RN: 1251614-12-6
M. Wt: 399.429
InChI Key: ZPAUOTBYYLSNKS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H18FN5O and its molecular weight is 399.429. The purity is usually 95%.
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Scientific Research Applications

1. Discovery and Optimization in Medicinal Chemistry

The compound has been investigated for its potential as a selective and orally efficacious inhibitor of the Met kinase superfamily. Research led to the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a derivative with significant implications in cancer therapy. It showed complete tumor stasis in a Met-dependent gastric carcinoma model, leading to its advancement into phase I clinical trials due to its promising preclinical safety profiles (Schroeder et al., 2009).

2. Antimicrobial Activity Exploration

Experimental studies have examined the antimicrobial activities of 1,2,4-triazole-containing alkenoic acid derivatives, derived from reactions involving compounds like N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. Such derivatives have been confirmed through spectroscopic data and single-crystal X-ray diffraction analysis, showing promise in the field of antimicrobial research (Modzelewska-Banachiewicz et al., 2012).

3. Synthesis and Structural Characterization in Organic Chemistry

The triazole linker in compounds like this one has been utilized in synthesizing pyrrolidine constrained bipyridyl-dansyl fluoroionophores, serving as selective chemosensors for Al(3+) based on internal charge transfer (ICT). This demonstrates the compound's utility in developing sensitive and selective chemical sensors (Maity & Govindaraju, 2010).

4. Theoretical and Computational Studies

Computational studies have been conducted to understand the reaction mechanisms of 1,3,5-trisubstituted-1,2,3-triazoles, similar in structure to the compound . These studies provide a theoretical basis for designing and synthesizing new triazole derivatives, highlighting the importance of such compounds in the development of novel organic syntheses (Gu & Lu, 2020).

5. Luminescence Studies in Material Science

Research has also focused on lanthanide complexes involving pyridine-based ligands similar to this compound, combining MRI and NIR luminescence activities. Such studies are significant for the development of advanced imaging techniques in medical diagnostics (Bonnet et al., 2012).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O/c24-17-6-8-18(9-7-17)29-22(16-11-13-25-14-12-16)21(27-28-29)23(30)26-20-10-5-15-3-1-2-4-19(15)20/h1-4,6-9,11-14,20H,5,10H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAUOTBYYLSNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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